![molecular formula C11H10Br2N2OS B11770892 2,6-Dibromo-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one](/img/structure/B11770892.png)
2,6-Dibromo-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one is a complex organic compound that belongs to the thiazolopyridine family This compound is characterized by the presence of bromine atoms at the 2 and 6 positions, a cyclopentyl group at the 4 position, and a thiazolo ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor thiazolopyridine compound, followed by the introduction of the cyclopentyl group through a substitution reaction. The reaction conditions often require the use of strong brominating agents such as bromine or N-bromosuccinimide (NBS) and may be carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of de-brominated or hydrogenated products.
Substitution: Formation of substituted thiazolopyridine derivatives.
Scientific Research Applications
2,6-Dibromo-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. The bromine atoms and the thiazolo ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-(methylthio)pyridine
- 2,6-Dibromo-4-(bromomethyl)pyridine
Uniqueness
2,6-Dibromo-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one is unique due to the presence of the cyclopentyl group and the thiazolo ring, which are not commonly found in similar compounds. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H10Br2N2OS |
|---|---|
Molecular Weight |
378.08 g/mol |
IUPAC Name |
2,6-dibromo-4-cyclopentyl-[1,3]thiazolo[5,4-b]pyridin-5-one |
InChI |
InChI=1S/C11H10Br2N2OS/c12-7-5-8-10(17-11(13)14-8)15(9(7)16)6-3-1-2-4-6/h5-6H,1-4H2 |
InChI Key |
SYSKGOPEROHNKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=C(C2=O)Br)N=C(S3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




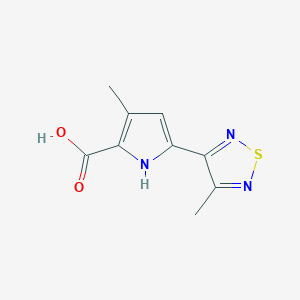

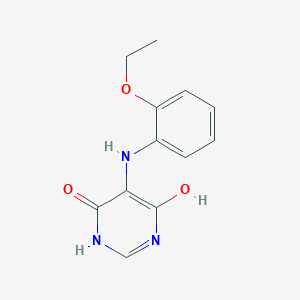
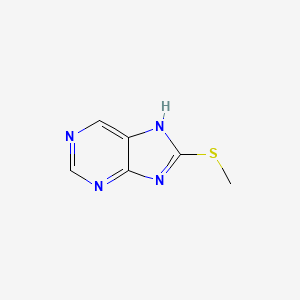

![7-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B11770852.png)
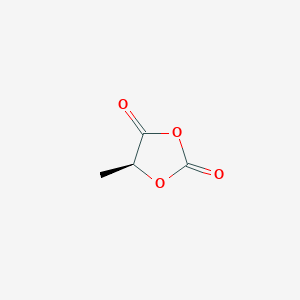



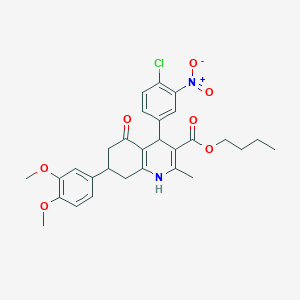
![6-(p-Tolyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11770883.png)
